Ethylene glycol diacrylate

Catalog No.
S3317099
CAS No.
26570-48-9
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacrylate

CAS Number

26570-48-9

Product Name

Ethylene glycol diacrylate

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2

InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C=C

Synonyms

PEG 700 diacrylate, PEG-DA, poly(ethylene glycol)-diacrylate macromer, poly(ethylene glycol)diacrylate, poly(ethyleneglycol) diacrylate, poly(ethyleneglycol)diacrylate, polyethyleneglycol 700 diacrylate, polyethyleneglycol diacrylate

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C

Drug Delivery Vehicle: Stimuli-Responsive Nanogels

Scientific Field: Polymer Chemistry, Materials Science, and Drug Delivery

Methods of Application: The PEGDA/MAA-based nanogels were synthesized using aqueous precipitation polymerization. Researchers investigated the effects of monomer loading amount, cross-linking degree, and cross-linker type on hydrogel synthesis. They also studied the influence of MAA content, pH value, and NaCl concentration on the thermosensitivity of the hydrogels. The lower critical solution temperature (LCST) of the PEGDA/MAA hydrogels decreased with increasing MAA content or NaCl concentration and decreasing pH value. One specific hydrogel (PEGDA575/MAA, 40/60 mol/mol) displayed an LCST of 35 °C under gastric liquid-like conditions (pH 1.0, 150 mM NaCl) and intestinal liquid-like conditions. This hydrogel was evaluated for controlled release of the anticancer agent 5-fluorouracil (5-FU) .

Results and Outcomes: The PEGDA/MAA nanogels demonstrated responsiveness to temperature, salt concentration, and pH. The specific hydrogel mentioned above exhibited a distinct LCST under gastric and intestinal conditions, making it suitable for targeted drug delivery. The release of 5-FU was effectively controlled by this hydrogel, highlighting its potential in biomedical applications .

Superhydrophilic Nanofibrous Membranes

Scientific Field: Materials Science, Nanotechnology

Summary: Poly(ethylene glycol) diacrylate (PEGDA) can be used to fabricate superhydrophilic nanofibrous membranes. These membranes have applications in filtration, tissue engineering, and wound healing.

Methods of Application: PEGDA is synthesized and confirmed using spectroscopic techniques. It is then employed to create superhydrophilic nanofibrous membranes in a single processing step .

Results and Outcomes: The resulting nanofibrous membranes exhibit superhydrophilicity, making them suitable for applications where rapid liquid absorption or high surface area is desired .

Nonspecific Adsorption-Resistant Polymers

Scientific Field: Surface Chemistry, Biomedical Engineering

Summary: PEGDA mixed with a photoinitiator forms a polymer that inherently resists nonspecific adsorption. This property is valuable in preventing unwanted interactions between biomolecules and surfaces.

Methods of Application: PEGDA is combined with a photoinitiator and exposed to UV radiation to create the resistant polymer .

Results and Outcomes: The resulting polymer demonstrates inherent resistance to nonspecific adsorption, making it useful for various biomedical applications, including biosensors and implantable devices .

Ethylene glycol diacrylate is a bifunctional monomer widely used in the synthesis of crosslinked polymers and hydrogels. It consists of two acrylate groups attached to an ethylene glycol unit, which allows it to participate in free radical polymerization reactions. This compound is notable for its ability to form stable networks that can retain their structural integrity under various conditions, making it valuable in a range of applications from biomedical devices to coatings and adhesives.

Ethylene glycol diacrylate undergoes several key reactions, primarily through free radical polymerization. The acrylate groups can react with free radicals generated by photoinitiators or chemical initiators, leading to the formation of crosslinked polymer networks. The general reaction can be represented as follows:

R+C CR C C\text{R}+\text{C C}\rightarrow \text{R C C}

where R represents a free radical. This reaction leads to the formation of a three-dimensional network structure, which is crucial for the mechanical properties of the resulting materials .

Ethylene glycol diacrylate itself exhibits low toxicity, but its polymerized forms, such as poly(ethylene glycol) diacrylate, have been studied for their biocompatibility and potential applications in tissue engineering and drug delivery systems. These materials can support cell adhesion and proliferation, making them suitable for scaffolding in regenerative medicine .

The synthesis of ethylene glycol diacrylate typically involves the esterification of ethylene glycol with acrylic acid or its derivatives. The general procedure includes:

  • Reactants: Ethylene glycol and acrylic acid.
  • Catalyst: Acid catalysts may be used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to minimize side reactions.

A common method is to use a two-step process where ethylene glycol is first converted to a monoacrylate intermediate before being further reacted to form the diacrylate .

Unique FeaturesEthylene Glycol Diacrylate2 AcrylatesHydrogels, CoatingsLow toxicity, versatile applicationsPoly(ethylene glycol) Diacrylate2 AcrylatesTissue EngineeringHigh biocompatibilityTrimethylolpropane Triacrylate3 AcrylatesAdhesives, CoatingsHigher crosslink densityDiethylene Glycol Dimethacrylate2 MethacrylatesDental MaterialsDifferent polymerization kinetics

Ethylene glycol diacrylate stands out due to its balance between reactivity and biocompatibility, making it particularly useful in both industrial and biomedical fields .

Studies on the interactions involving ethylene glycol diacrylate have focused on its compatibility with various biological systems. Research indicates that hydrogels made from this compound can be functionalized with bioactive molecules, enhancing cell adhesion and growth. Interaction studies often involve assessing how these materials respond to biological environments, including their degradation rates and mechanical properties under physiological conditions .

Several compounds share structural characteristics with ethylene glycol diacrylate, including:

  • Poly(ethylene glycol) diacrylate: A polymerized form that retains many properties of ethylene glycol diacrylate but offers enhanced biocompatibility.
  • Trimethylolpropane triacrylate: A multifunctional acrylate used for similar applications but provides different mechanical properties due to its tri-functional nature.
  • Diethylene glycol dimethacrylate: Another crosslinking agent that differs primarily in its methacrylate functionality.
CompoundFunctional Groups

The choice of solvent significantly influences the molecular weight and polydispersity index (PDI) of EGDA polymers. Tetrahydrofuran (THF) and toluene have emerged as leading candidates due to their ability to dissolve both ethylene glycol precursors and acrylate monomers.

In one approach, THF demonstrated superior performance in facilitating sodium-mediated reactions, achieving 92% monomer conversion when used at a 1:3.3 mass ratio with polyethylene glycol (PEG) precursors. The solvent's low viscosity (0.55 cP at 25°C) enabled efficient mixing at stirring speeds up to 2,000 rpm, critical for maintaining homogeneous reaction conditions during acrylation.

Comparative studies with toluene-based systems revealed distinct advantages:

Solvent PropertyTHF SystemToluene System
Boiling Point (°C)66110
Dielectric Constant7.62.4
Reaction Temperature (°C)30–5070
Conversion Efficiency92%97.8%
Post-Reaction ProcessingEther precipitationDiethyl ether wash

The higher dielectric constant of THF promotes ionic intermediate stabilization during sodium-mediated acrylation, while toluene's non-polar nature favors radical propagation steps. Recent work demonstrates that mixed solvent systems (THF:toluene 1:1 v/v) can achieve molecular weights up to 15,000 Da with PDIs <1.5 through optimized phase separation control.

Inert Atmosphere Reaction Engineering for Enhanced Monomer Conversion

Advanced gas management systems have improved oxygen exclusion efficiency from 75% to 99.8% in industrial-scale EGDA production. Argon purging systems now achieve residual oxygen levels below 50 ppm through four-stage vacuum-purge cycles, compared to traditional nitrogen sparging (200–500 ppm O₂).

Key innovations include:

  • Laminar flow reactors maintaining argon purity >99.999% during continuous operations
  • Integrated moisture traps with molecular sieves (3Å pore size) reducing water content to <10 ppm
  • Radial flow impellers enhancing gas-liquid mass transfer coefficients by 40% compared to axial designs

These advancements enable complete PEG end-group acrylation, as verified by MALDI-TOF spectra showing <0.5% residual hydroxyl groups in products. Reaction kinetic studies under optimized argon atmospheres demonstrate apparent rate constants (kₐₚₚ) of 0.45 min⁻¹ for acrylation, 2.3× higher than nitrogen-purged systems.

Inhibitor Selection Strategies for Controlled Radical Polymerization

Inhibitor chemistry has evolved beyond traditional hydroquinone derivatives to address premature polymerization during EGDA storage and processing. Current strategies employ synergistic inhibitor blends:

Inhibitor ClassRepresentative CompoundsStorage Stability (25°C)Radical Scavenging Efficiency
Phenolicp-Tert-butylcatechol6 months89%
Amine-basedPhenothiazine9 months92%
Metal ChelatorsMethylene blue12 months95%
Dual-ActionBenzoquinone + Resorcinol18 months98%

The dual-action system combining benzoquinone (0.01 wt%) with resorcinol (0.05 wt%) demonstrates particular effectiveness, increasing induction periods from 12 to 58 minutes in AIBN-initiated polymerizations. Recent developments in immobilized inhibitors (e.g., silica-supported phenothiazine) enable reversible inhibition, achieving >99% monomer recovery during thermal processing.

These methodological advancements collectively enable precise control over EGDA polymerization kinetics, with modern systems achieving conversion rates >99% while maintaining Mn values within ±2% of target molecular weights. The integration of real-time FTIR monitoring and automated inhibitor dosing systems represents the next frontier in synthesis control.

Network Microstructure Evolution

The polymerization of ethylene glycol diacrylate creates networks with fundamentally different microstructures compared to traditional point-crosslinked systems [1]. Research demonstrates that these networks consist of poly(ethylene glycol) chains that are interconnected by extended stiff polyacrylate chains forming the core of complex bottlebrush structures [1]. The molecular weight directly influences the contour length of poly(ethylene glycol) chains, with systematic relationships observed between chain length and network properties [1].

Table 1: Molecular Weight-Dependent Network Parameters

Molecular Weight (kDa)PEG Chain Length (nm)PA Rod Length (nm)Chain Density (chains/volume)Young's Modulus (kPa)
1.07722.52037
2.031317.54260
5.853711.753065

Source: Compiled from experimental measurements of ethylene glycol diacrylate networks [1]

Chain Length Distribution Effects

The number of repeat units in the average poly(ethylene glycol) chain is estimated through the relationship between molecular weight and ethylene glycol monomer molecular weight, approximately 44 grams per mole [1]. Experimental findings demonstrate that networks with molecular weights ranging from 1.07 to 5.85 kilodaltons exhibit distinct topological characteristics [1]. Lower molecular weight systems generate shorter poly(ethylene glycol) chains with longer polyacrylate rods, while higher molecular weight variants produce longer poly(ethylene glycol) chains with correspondingly shorter polyacrylate backbones [1].

Network Density Relationships

Chain density calculations reveal inverse relationships between molecular weight and crosslink density, with systematic variations observed across different molecular weight ranges [2]. The crosslink density decreases with increasing molecular weight, following predictable patterns that correlate with swelling behavior and mechanical properties [2]. Networks formed from higher molecular weight ethylene glycol diacrylate demonstrate increased molecular weight between crosslinks, ranging from 230 to 260 grams per mole depending on exposure conditions [3].

Table 2: Crosslink Density vs Molecular Weight Relationships

SystemMolecular Weight Between Crosslinks (g/mol)Swelling RatioPolymer Volume Fraction
Low MW230-2404.2-5.50.29-0.36
Medium MW245-2556.9-8.90.24-0.29
High MW250-26016.9-35.70.22-0.29

Source: Derived from swelling and mechanical characterization studies [2] [3]

Co-Monomer Integration for Tunable Mesh Architecture

Co-monomer integration strategies enable precise control of mesh architecture through systematic modification of network structure and properties [4] [5]. The incorporation of various co-monomers with ethylene glycol diacrylate creates opportunities for tailoring specific network characteristics while maintaining fundamental crosslinking capabilities [4].

Hydrophilic Co-Monomer Systems

Research demonstrates that hydrogels synthesized with comonomers generally exhibit increased equilibrium water content, enhanced average molecular weight between crosslinks, and enlarged mesh sizes compared to pure ethylene glycol diacrylate systems [4]. The addition of acrylic acid, acrylamide, or allylamine as comonomers results in systematic modifications to network architecture [4]. These modifications produce networks with protein diffusion coefficients ranging from 10^-10 to 10^-12 square centimeters per second, with variations dependent on co-monomer type and concentration [4].

Thiol-Ene Click Chemistry Integration

Thiol-ene photopolymerization reactions with ethylene glycol diacrylate create step-growth networks with superior properties compared to traditional chain-growth systems [6] [7]. These reactions demonstrate excellent cytocompatibility, improved hydrogel physical properties, and enhanced control over polymerization kinetics [6]. The integration enables formation of networks with adjustable topologies and mechanical properties through systematic variation of thiol-to-acrylate ratios [5].

Table 3: Co-Monomer Effects on Network Architecture

Co-Monomer TypeMesh Size Range (nm)Water Content (%)Mechanical Modulus Change
Acrylic Acid45-7085-95+15-25%
Acrylamide40-6580-90+10-20%
Allylamine50-7590-95+5-15%
Thiol Systems35-8075-95+20-40%

Source: Compiled from co-monomer integration studies [4] [5] [6]

Network Topology Modification

The gel point and network properties, including swelling ratio, soluble fraction, viscoelastic moduli, and ultimate stress and strain, can be systematically adjusted by varying the ratio of functional groups and average functionality of co-monomer mixtures [5]. Monothiols function as non-crosslinking transfer agents, providing simple methods to tune network topology and produce soft extensible networks [5]. These modifications enable precise control over mesh architecture while maintaining structural integrity.

Reinforcement Strategies

Silica network reinforcement through in situ sol-gel methods assists in retention of hexagonal lyotropic liquid crystal structures within ethylene glycol diacrylate networks [8]. Cross-linked networks reinforced with silica demonstrate enhanced structural stability and controlled nanoporous architectures [8]. The reinforcement provided by silica networks stabilizes complex structures and enables applications requiring high mechanical performance [8].

Crosslinking Density Modulation Through Stoichiometric Control

Crosslinking density modulation through precise stoichiometric control enables systematic tuning of network properties and performance characteristics [9] [10] [11]. The relationship between stoichiometric ratios and resulting crosslink density follows predictable patterns that correlate with mechanical, swelling, and transport properties [9] [10].

Concentration-Dependent Crosslinking

Systematic investigations demonstrate that crosslink density decreases with increasing water or monofunctional poly(ethylene glycol) methyl ether acrylate content in prepolymer solutions [9]. Networks prepared with varying ethylene glycol diacrylate concentrations from 8.0 to 25.7 percent by weight exhibit systematic variations in crosslink density [10]. Higher concentrations result in increased crosslink density due to larger numbers of reactive diacrylate groups available for network formation [12].

Table 4: Stoichiometric Control of Crosslinking Density

PEGDA Concentration (wt%)Crosslink Density (mol/m³)Compressive Modulus (MPa)Swelling Ratio
8.01.2×10³0.1335.7
15.82.1×10³0.268.9
21.83.4×10³0.524.8
25.74.2×10³1.024.2

Source: Derived from concentration-dependent crosslinking studies [10] [12]

Initiator Concentration Effects

The concentration of photoinitiator significantly influences crosslinking density through control of reaction kinetics and conversion efficiency [13]. Reaction induction time depends on initiator concentration, with decreased initiator concentrations resulting in increased induction times [13]. Relative reaction rates demonstrate strong dependence on both initiator and ethylene glycol diacrylate concentrations, enabling precise control over final network structure [13].

Network Formation Kinetics

Photopolymerization kinetics reveal systematic relationships between irradiation conditions and final crosslinking density [3]. Crosslinking density increases with longer exposure times, following predictable conversion patterns [3]. The formation of denser networks occurs through higher conversion of carbon double bonds upon crosslinking, with crosslinking density values decreasing as exposure time decreases [3].

Mechanical Property Modulation

The thermodynamic relationship between modulus and crosslink density demonstrates direct proportionality, where modulus increases systematically with crosslink density [12]. Compressive modulus values range from 0.13 megapascals for low crosslink density systems to 1.02 megapascals for highly crosslinked networks [12]. These relationships enable predictive design of networks with specific mechanical performance requirements [12].

Table 5: Crosslinking Density Impact on Transport Properties

Crosslink Density LevelGas Diffusivity (cm²/s)Permeability (Barrer)Fractional Free Volume
Low1.2×10⁻⁶0.150.089
Medium8.5×10⁻⁷0.120.076
High4.3×10⁻⁷0.080.065

Source: Transport property measurements across crosslinking density ranges [9]

XLogP3

1.2

UNII

42Q902RIYE

GHS Hazard Statements

Aggregated GHS information provided by 550 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):;
H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2274-11-5
26570-48-9
28158-16-9

Wikipedia

Ethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester: ACTIVE

Dates

Last modified: 08-19-2023

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